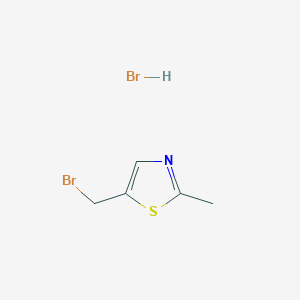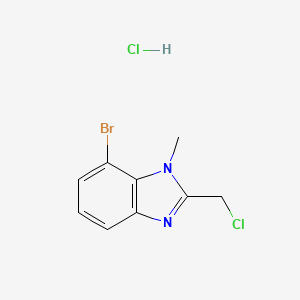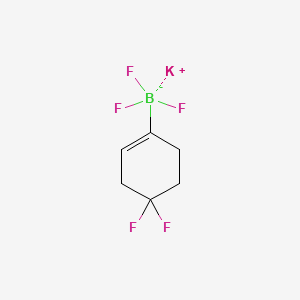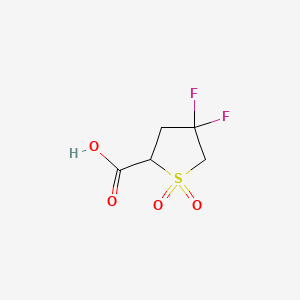![molecular formula C8H15NO B13469037 2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)
2-Azaspiro[3.5]nonan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[35]nonan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.5]nonan-5-ol typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[3.5]nonan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Azaspiro[3.5]nonan-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in spirocyclic compound libraries.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.5]nonan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The spirocyclic structure allows for unique binding interactions with target proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
Uniqueness
2-Azaspiro[3.5]nonan-5-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique binding interactions and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2-azaspiro[3.5]nonan-5-ol |
InChI |
InChI=1S/C8H15NO/c10-7-3-1-2-4-8(7)5-9-6-8/h7,9-10H,1-6H2 |
Clave InChI |
WAERERXEWUETMS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CNC2)C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)

![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)






![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)
